molecular formula C14H15ClN2O2S B2864068 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448054-09-8

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2864068
CAS No.: 1448054-09-8
M. Wt: 310.8
InChI Key: ABSKTKWHYYZMMT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea (CAS: 1448054-09-8) is a urea derivative with the molecular formula C₁₄H₁₅ClN₂O₂S and a molecular weight of 310.7991 g/mol . Its structure features a 2-chlorophenyl group attached to one urea nitrogen and a 2-methoxy-2-(thiophen-3-yl)ethyl moiety on the adjacent nitrogen. Urea derivatives are known for their versatility in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications, though specific activity data for this compound remains unreported in the provided evidence.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-13(10-6-7-20-9-10)8-16-14(18)17-12-5-3-2-4-11(12)15/h2-7,9,13H,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKTKWHYYZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea" is not available. However, the search results do provide some information regarding the synthesis, derivatives, and related compounds containing chlorophenyl and thiophene moieties.

Information from Search Results

  • (R)-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl][2-(thiophen... : This compound was synthesized via N-alkylation of α-amino-(2-chlorophenyl)acetate with 2-thienylethyl p-toluenesulfonate, followed by reaction with (+)-camphor-10-sulfonic acid . It is related to the antiplatelet agent clopidogrel and is an intermediate in its preparation .
  • This compound : This compound has a molecular weight of 310.8 and a molecular formula of C14H15ClN2O2S .
  • 2-(4-chlorophenyl)-N-((7-methoxy-2-(thiophen-3-yl)quinolin-3-yl)methyl)ethanamine : This compound has the molecular formula C23H21ClN2OS .

Related Research

  • Thiophene derivatives : Research has explored the synthesis and properties of thiophene derivatives for antioxidant and antibacterial applications . These derivatives are synthesized by incorporating a thiophene moiety or by constructing the ring, often through cyclization of thiocarbamoyl derivatives with α-halogenated reagents .
  • 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Derivatives : These compounds have been developed as urease inhibitors . A series of N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives were synthesized and tested for urease inhibition activity, with some exhibiting better activity than standard thiourea .
  • R-(-)-1-[2-(7-Chloro-benzo[b]thiophen-3-yl-methoxy)-2-(2,4-dichloro-phenyl)-ethyl]-1H-imidazole : This compound and its salts are mentioned in a patent .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Biological Activity (Reported) Key Differences vs. Target Compound Reference
AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) Fluorinated benzoyl group, hydroxy-methoxyphenyl substituent Glycogen phosphorylase inhibition via allosteric binding Replaces thiophen-3-yl with hydroxy-methoxyphenyl; chloro-fluorine substitution enhances electronegativity
4g, 4h, 4j (Azetidinone-urea derivatives) Chlorophenyl (ortho/para/meta), phenothiazine-ethyl group Antifungal (MIC: 62.5 µg/ml against C. albicans) Azetidinone core absent in target; phenothiazine vs. thiophene heterocycles
EP 4 121 415 B1 Derivatives (e.g., 1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea) Hydroxymethylphenyl, 3-chloro-5-methoxyphenyl Not specified (patent focus) Hydroxymethyl vs. methoxy-thiophene; chloro substitution position differs
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea Thiophen-3-yl cyclopentylmethyl, phenoxyethyl Not specified Cyclopentyl spacer vs. methoxyethyl; phenoxy vs. chlorophenyl groups

Substituent Effects on Activity and Binding

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group contrasts with analogues like 4g-4j , where ortho, meta, and para chloro substitutions on phenyl rings correlate with antifungal potency . The 2-chloro position may sterically hinder or enhance binding depending on the target enzyme’s active site geometry.
  • Thiophene vs. Other Heterocycles: The thiophen-3-yl group in the target compound introduces sulfur-based π-π interactions, differing from AVE#21’s methoxyphenyl or 4g-4j’s phenothiazine moieties. Thiophene’s electron-rich nature could improve binding affinity in hydrophobic pockets compared to oxygen-containing rings .
  • Methoxy Group: The 2-methoxy substitution in the ethyl chain may enhance solubility compared to hydroxymethyl or non-polar groups in patent derivatives .

Biological Activity

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, with CAS number 1448054-09-8, is a novel organic compound that has garnered attention for its potential biological activities. This compound features a urea moiety with substitutions that may enhance its pharmacological properties. The purpose of this article is to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific biological effects based on empirical studies.

  • Molecular Formula : C14H15ClN2O2S
  • Molecular Weight : 310.8 g/mol
  • Structure : The compound contains a chlorophenyl group and a methoxy-thiophene moiety, which may contribute to its biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloroaniline with an isocyanate derivative under controlled conditions. This process often requires catalysts and specific temperature settings to optimize yield and purity.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory activity against urease enzymes, which are implicated in various pathologies such as peptic ulcers and catheter encrustation. In vitro studies have demonstrated that derivatives of this compound exhibit potent anti-urease activity. For instance, compounds similar to this compound have shown IC50 values ranging from 0.0019 μM to 0.053 μM, significantly outperforming standard thiourea (IC50 = 4.745 μM) .

CompoundIC50 Value (μM)Reference
This compoundTBDTBD
Standard Thiourea4.7455 ± 0.0545

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures may also possess antimicrobial and anticancer properties. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives have been linked to various biological activities, including anti-inflammatory and anticancer effects .

Preliminary studies suggest that modifications to the urea linker can enhance the efficacy of these compounds against cancer cell lines, indicating potential therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The urea functional group may facilitate binding to active sites on enzymes, thereby inhibiting their activity and leading to downstream effects relevant in disease contexts .

Case Studies

  • Urease Inhibition Study : A study conducted on various thiourea derivatives reported exceptional enzyme inhibition by certain analogs, with one derivative achieving an IC50 value of 0.0019 μM against jack bean urease (JBU). This suggests that structural modifications can significantly enhance biological activity .
  • Anticancer Activity : In another investigation focusing on thiophene-containing compounds, derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenyl isocyanates and amine derivatives. Key steps include nucleophilic addition of thiophen-3-yl ethylamine to 2-chlorophenyl isocyanate, followed by cyclization under controlled conditions (e.g., dichloromethane solvent, room temperature, and catalytic triethylamine) . Optimization requires adjusting parameters like solvent polarity (e.g., switching from ethanol to THF for better intermediate solubility), reaction time (monitored via TLC), and purification via column chromatography using silica gel and gradient elution .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., urea NH signals at ~6.5 ppm) and carbon backbone integrity .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 365.08) and fragmentation patterns .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D conformation, hydrogen bonding, and torsional angles of the thiophene-methoxyethyl moiety .

Q. What are the key physicochemical properties critical for handling and formulation?

  • Methodological Answer : Essential properties include:

  • Solubility : Low aqueous solubility (logP ~3.5), necessitating DMSO or ethanol as stock solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions (pH <4 or >10); stability studies recommend storage at -20°C in inert atmospheres .
  • Melting point : Determined via DSC (e.g., 145–148°C), indicating crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability in enzyme inhibition) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Strategies include:

  • Reproducibility checks : Validate protocols using reference inhibitors (e.g., staurosporine for kinase studies) .
  • HPLC-MS purity analysis : Ensure >95% purity to exclude confounding byproducts .
  • Structure-activity relationship (SAR) modeling : Compare activity of analogs (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. What computational approaches are recommended to predict target interactions and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs, focusing on urea H-bond donors and thiophene π-π stacking .
  • MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to identify critical residues in the target’s active site .
  • Pharmacophore mapping : Generate 3D pharmacophores (e.g., using MOE) to prioritize synthetic analogs with enhanced affinity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target deconvolution : Combine affinity chromatography (immobilized compound on Sepharose beads) with LC-MS/MS to identify bound proteins .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to map differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
  • Kinetic assays : Measure time-dependent enzyme inhibition (e.g., pre-incubation effects on IC50_{50}) to distinguish reversible vs. covalent binding .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., 2:1 ethyl acetate/hexane) to induce slow nucleation .
  • Additive screening : Introduce small molecules (e.g., heptanoic acid) to modify crystal packing .
  • Cryo-protection : Optimize glycerol concentrations (20–25%) to prevent ice formation during X-ray data collection .

Data Presentation

Table 1 : Comparative SAR of Key Analogs

Analog StructureModification SiteBiological Activity (IC50_{50}, nM)Key Reference
Thiophene → Furan substitutionHeterocycle320 ± 15 (vs. 180 ± 10 for parent)
Methoxy → Ethoxy groupAlkoxy chain450 ± 20 (reduced solubility)
Chlorophenyl → FluorophenylAromatic substituent210 ± 12 (improved selectivity)

Note : Data derived from kinase inhibition assays (n=3 replicates).

Key Citations

  • Synthesis & Purification:
  • Structural Analysis:
  • Biological Mechanisms:
  • Computational Modeling:

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